Product packaging for Boc-DL-His(1-Tos)-DL-Pro-NH2(Cat. No.:)

Boc-DL-His(1-Tos)-DL-Pro-NH2

Cat. No.: B12105302
M. Wt: 505.6 g/mol
InChI Key: ITBMCKDELXTYKM-UHFFFAOYSA-N
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Description

Significance of Dipeptides and Modified Amino Acid Conjugates in Contemporary Chemical Biology

Dipeptides, the simplest oligopeptides consisting of two amino acids, and their modified conjugates are of significant interest in chemical biology. researchgate.net The conjugation of amino acids with other chemical moieties can enhance their therapeutic properties, including improved stability, water solubility, and target specificity. yanfenbio.com Modified dipeptides can act as potent and selective inhibitors of enzymes, modulators of protein-protein interactions, or tools for studying biological pathways. orientjchem.org The specific sequence and modifications of a dipeptide can be tailored to interact with a particular biological target with high affinity and specificity. The incorporation of non-standard or protected amino acids is a key strategy in the development of these valuable chemical probes and therapeutic leads. spkx.net.cn

Foundational Principles of Boc Chemistry in Peptide Synthesis Methodologies

The synthesis of peptides and peptidomimetics relies heavily on the use of protecting groups to prevent unwanted side reactions during the formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. Boc protection is a cornerstone of one of the two primary strategies for solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. thieme-connect.de

In this methodology, the N-terminal amino group of an amino acid is protected by the Boc group, which is stable under the basic conditions used for peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). thieme-connect.de This allows for the stepwise addition of amino acids to a growing peptide chain. The side chains of reactive amino acids are typically protected with benzyl-based groups, which are stable to the TFA used for Boc deprotection but can be cleaved at the end of the synthesis using a much stronger acid, like hydrofluoric acid (HF). thieme-connect.de This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected until the final peptide is assembled.

Research Rationale and Academic Context for Boc-DL-His(1-Tos)-DL-Pro-NH2 Investigations

The specific chemical structure of this compound suggests a deliberate design for applications in chemical biology or medicinal chemistry research. The choice of a dipeptide composed of histidine and proline is significant, as His-Pro motifs are found in various biologically active peptides. For instance, the cyclic dipeptide cyclo(His-Pro) has been investigated for its various biological activities. spkx.net.cn

The modifications present in this compound provide further insight into its potential research context:

Boc Protection: The N-terminal Boc group indicates its intended use as a building block in further peptide synthesis, allowing for the incorporation of this specific dipeptide unit into a larger peptide chain.

Tosyl Protection of Histidine: The imidazole (B134444) ring of histidine is often protected during peptide synthesis to prevent side reactions. The tosyl (Tos) group is a common protecting group for the imidazole nitrogen. Its presence suggests a synthetic strategy where this specific protection is desired, potentially for its stability under certain reaction conditions or to influence the electronic properties of the imidazole ring. peptide.com The tosyl group is known to be labile under certain mild acid conditions. peptide.com

DL-Racemic Mixture: The use of DL-histidine and DL-proline indicates that the compound is a mixture of stereoisomers. This could be intentional for screening purposes to identify which stereoisomer possesses the desired activity, or it could be a result of a non-stereospecific synthesis. The use of unnatural D-amino acids can increase the metabolic stability of peptides. tcichemicals.com

C-terminal Amide: The presence of a C-terminal amide (NH2) instead of a carboxylic acid is a common modification in peptide chemistry. This modification can increase the peptide's resistance to enzymatic degradation by carboxypeptidases and can also influence its binding to biological targets by mimicking the C-terminus of many naturally occurring peptide hormones. tcichemicals.com

Given these features, this compound is likely synthesized as a specialized building block for the creation of more complex peptidomimetics. Research investigations involving this compound would likely focus on its incorporation into novel peptide sequences to study structure-activity relationships, develop enzyme inhibitors, or create probes to investigate biological systems where His-Pro motifs play a regulatory role.

Compound Data

Table 1: Physicochemical Properties of Starting Materials

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Boc-L-His(Tos)-OH35899-43-5C₁₈H₂₃N₃O₆S409.46
H-DL-Pro-NH₂115630-49-4C₅H₁₀N₂O114.15

Data sourced from publicly available chemical supplier information.

Table 2: Research-Relevant Data for this compound (Predicted/Inferred)

PropertyValue/DescriptionRationale
Synthesis Method Solid-Phase or Solution-Phase Peptide CouplingStandard methodology for dipeptide formation. researchgate.net
Key Reactants Boc-DL-His(1-Tos)-OH, H-DL-Pro-NH₂The protected amino acid and the C-terminal amide are the building blocks.
Coupling Agents Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt) or phosphonium (B103445) salts (e.g., BOP, PyBOP)Commonly used reagents to facilitate peptide bond formation while minimizing racemization. thieme-connect.de
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Standard technique for purifying synthetic peptides.
Characterization Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the molecular weight and structure of the synthesized compound.
Potential Research Area Peptidomimetic building block, enzyme inhibitor development, chemical probe synthesisBased on the structural features of a protected, modified dipeptide containing a His-Pro motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N5O6S B12105302 Boc-DL-His(1-Tos)-DL-Pro-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6S/c1-15-7-9-17(10-8-15)35(32,33)27-13-16(25-14-27)12-18(26-22(31)34-23(2,3)4)21(30)28-11-5-6-19(28)20(24)29/h7-10,13-14,18-19H,5-6,11-12H2,1-4H3,(H2,24,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMCKDELXTYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Boc Dl His 1 Tos Dl Pro Nh2

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the sequential addition of amino acids. The purification process is simplified as excess reagents and byproducts are washed away after each step.

Selection and Functionalization of Solid Supports for C-Terminal Amidation

The synthesis of a peptide with a C-terminal amide, such as Boc-DL-His(1-Tos)-DL-Pro-NH2, necessitates the use of a specialized solid support. Resins like the Rink Amide resin are commercially available and are designed to yield a C-terminal amide upon cleavage. These resins are typically pre-functionalized with an acid-labile linker that, upon treatment with an acid like trifluoroacetic acid (TFA), releases the synthesized peptide as a C-terminal amide.

An alternative strategy involves the on-resin modification of the C-terminus. This can be achieved by using a linker that can be activated at the end of the synthesis to react with an amine, thereby forming the C-terminal amide concurrently with cleavage from the resin.

Table 1: Comparison of Resins for C-Terminal Amidation

Resin TypeLinker TypeCleavage ConditionAdvantagesDisadvantages
Rink AmideAcid-labile (e.g., PAL)Strong acid (e.g., 95% TFA)Commercially available, well-established protocols.Requires strong acid for cleavage which can cause side reactions.
Benzotriazole-linkedActivated BenzotriazoleNucleophilic displacementMild cleavage, diverse nucleophiles can be used.May require more complex linker synthesis.
Photolabile Linkerα-methylphenacylamidoUV irradiation (e.g., 350 nm)Very mild cleavage conditions.May require specialized equipment, potential for photolytic side reactions.

Nα-Boc Deprotection and Coupling Chemistries for Histidine and Proline Residues

The Nα-Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of this synthetic strategy, favored for its stability under various conditions and its facile removal with moderate acids like trifluoroacetic acid (TFA). The deprotection is typically carried out using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). It is essential to ensure complete removal of the Boc group before the next coupling step to avoid the formation of deletion sequences. A variety of reagents can be employed for Boc deprotection, including strong acids like HCl and Lewis acids such as FeCl3.

The coupling of Nα-Boc-DL-His(1-Tos

Solution-Phase Peptide Synthesis Approaches for this compound

Convergent and Fragment Condensation Strategies

A highly effective method for synthesizing the target dipeptide is through a fragment condensation approach. This strategy, a cornerstone of solution-phase peptide synthesis, involves preparing protected amino acid fragments separately before coupling them together in the final steps. annualreviews.orgosti.gov This contrasts with a linear, stepwise synthesis where amino acids are added one by one to a growing chain. For this compound, a convergent synthesis would involve the preparation of two key intermediates, which are then coupled.

The primary fragments for this synthesis are:

Fragment A: The N-terminally protected histidine derivative, Boc-DL-His(1-Tos)-OH .

Fragment B: The C-terminally protected proline derivative, H-DL-Pro-NH2 .

The synthesis of Fragment A, Nα-(tert-butoxycarbonyl)-Nτ-(p-toluenesulfonyl)-DL-histidine, involves the protection of the α-amino group of histidine with a Boc group and the subsequent protection of the imidazole (B134444) ring's τ-nitrogen with a tosyl group. guidechem.comontosight.ai The tosyl group is particularly effective as it is an electron-withdrawing group that reduces the nucleophilicity of the imidazole nitrogen, preventing side reactions during activation and coupling. nih.gov Fragment B, DL-proline amide, can be prepared from DL-proline through standard amidation procedures. molbase.comcymitquimica.com

The final and critical step is the coupling of these two fragments. This peptide bond formation requires the activation of the carboxyl group of Fragment A, followed by its reaction with the secondary amine of Fragment B. A variety of coupling reagents can be employed for this purpose, each with specific characteristics that can influence reaction efficiency and the degree of racemization. bachem.comuni-kiel.de The choice of reagent is crucial, especially given the steric hindrance that can be associated with proline residues in peptide coupling reactions. beilstein-journals.org

Table 1: Selected Coupling Reagents for Fragment Condensation

Coupling Reagent Full Name Activating Mechanism Key Features & Considerations
DCC Dicyclohexylcarbodiimide Forms an O-acylisourea intermediate. Highly effective and inexpensive. The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can simplify purification but also complicate handling. bachem.com Often used with additives like HOBt to suppress racemization. bachem.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Forms an O-acylisourea intermediate. The resulting urea (B33335) byproduct is water-soluble, facilitating easier workup and purification compared to DCC. bachem.com It is a preferred reagent for solution-phase synthesis.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) Forms an aminium/uronium active ester. Known for high coupling efficiency and low racemization rates. peptide.com Requires the presence of a non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine).
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Forms a phosphonium-based active ester. A very efficient reagent, particularly useful for sterically hindered couplings. Like HBTU, it generates HOBt as part of its reaction, which helps to minimize racemization.

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Forms an Oxyma-based active ester. | A newer generation uronium salt-type reagent reported to have higher reactivity than HOBt-based reagents, offering rapid and efficient couplings. |

Orthogonal Protecting Group Schemes for Differential Deprotection

The successful synthesis of this compound relies on an orthogonal protecting group strategy. Orthogonality in this context means that each of the different protecting groups can be removed under specific conditions without affecting the others. iris-biotech.defiveable.menih.gov This allows for selective deprotection at different stages of a synthesis, which is fundamental for building complex molecules. wikipedia.orgspringernature.com The target compound utilizes three distinct protecting groups, each serving a specific purpose.

Nα-Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of the histidine residue. nih.gov The Boc group is a cornerstone of one of the two major strategies in peptide synthesis (the other being Fmoc-based). americanpeptidesociety.orgiris-biotech.de It is characterized by its lability under acidic conditions. libretexts.org Selective removal is typically achieved using moderately strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). jk-sci.comthermofisher.com The conditions are mild enough not to cleave more robust protecting groups like tosylamides. acsgcipr.org

Nτ-Tos (p-toluenesulfonyl) group: The tosyl group protects the imidazole side chain of histidine. guidechem.com A sulfonamide, like the N-tosyl group on the histidine ring, is exceptionally stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. wikipedia.org This stability makes it an excellent "permanent" protecting group during chain elongation. thermofisher.com Deprotection of a tosyl group requires harsher conditions, typically strong acids (e.g., hydrogen fluoride, HF; trifluoromethanesulphonic acid, TFMSA) or reductive cleavage (e.g., sodium in liquid ammonia). wikipedia.orgrsc.orggoogle.com This differential stability is the key to the orthogonal strategy.

C-terminal Amide (-NH2): The carboxamide group at the C-terminus of proline effectively serves as a protecting group for the carboxyl function. It is generally stable throughout the various coupling and deprotection steps of peptide synthesis and is considered a permanent feature of the final molecule unless subjected to vigorous hydrolysis, which would also cleave the peptide bond itself.

The combination of these groups provides a robust and selective protection scheme. For instance, after the synthesis of this compound, the Nα-Boc group could be selectively removed with TFA to yield H-DL-His(1-Tos)-DL-Pro-NH2. This resulting dipeptide could then be elongated at the N-terminus. Conversely, if the final, fully deprotected dipeptide H-DL-His-DL-Pro-NH2 were desired, a one-pot, strong-acid treatment (e.g., with HF or TFMSA) could simultaneously cleave both the Boc and the Tos groups. thermofisher.comrsc.org

Table 2: Orthogonal Protection Scheme for this compound

Protecting Group Protected Functional Group Abbreviation Typical Deprotection Conditions Orthogonality
tert-Butoxycarbonyl α-Amino (Histidine) Boc Mild acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)). jk-sci.com Cleaved without affecting the Tos or Amide groups. iris-biotech.de
p-Toluenesulfonyl Imidazole Side Chain (Histidine) Tos Strong acid (e.g., HF, TFMSA) or reducing conditions (e.g., Na/liquid NH₃). wikipedia.orgrsc.org Stable to conditions used for Boc removal. thermofisher.com

High Resolution Structural and Conformational Analysis of Boc Dl His 1 Tos Dl Pro Nh2

Computational Approaches to Conformational Landscape Exploration

Computational methods are indispensable for mapping the complex potential energy surface of peptides like Boc-DL-His(1-Tos)-DL-Pro-NH2. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations, including Density Functional Theory (DFT), are employed to explore the vast number of possible conformations. nih.govresearchgate.net These approaches allow for the identification of low-energy conformers and the barriers to their interconversion.

For a dipeptide with mixed stereochemistry, the conformational landscape is particularly rich. Studies on similar dipeptides, such as those containing D- and L-alanine or serine residues, have demonstrated that the combination of stereoisomers leads to unique stable conformations that are not accessible to the corresponding homochiral peptides. nih.govresearchgate.net For this compound, computational analysis would involve systematically varying the backbone dihedral angles (φ, ψ) of both the histidine and proline residues, as well as the ω angle of the peptide bond and the side-chain dihedral angles (χ) of the histidine.

The presence of the bulky Boc and tosyl groups introduces significant steric hindrance, which further constrains the accessible conformational space. Computational models must accurately account for the van der Waals interactions and electrostatic effects of these groups. The solvent environment also plays a crucial role, with polar solvents potentially stabilizing different conformations compared to nonpolar solvents or the gas phase. researchgate.net Molecular dynamics simulations in explicit solvent can provide insights into how interactions with solvent molecules influence the peptide's conformational preferences. researchgate.net

A theoretical investigation of a dipeptide like N-formyl-D-serine-D-alanine-NH2 involved the exploration of 243 possible conformers, of which only a fraction were found to be stable. researchgate.netscispace.com A similar comprehensive conformational search for this compound would be necessary to fully characterize its conformational landscape.

Spectroscopic and Diffraction-Based Conformational Studies

Experimental techniques provide crucial data to validate and refine computational models of peptide conformation.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. uzh.ch For this compound, various NMR parameters would provide detailed conformational information.

Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and thus to the peptide's conformation. spectralservice.dechemrxiv.org For instance, the Hα chemical shift can indicate secondary structure preferences. chemrxiv.org

Coupling Constants: Three-bond J-couplings (³J) are related to dihedral angles via the Karplus equation. The ³J(HNHα) coupling constant, for example, provides information about the backbone dihedral angle φ. researchgate.net

¹³C Chemical Shifts of Proline: The difference in the chemical shifts of the proline Cβ and Cγ carbons is a reliable indicator of the cis or trans isomerization state of the X-Pro peptide bond. imrpress.com

NMR studies on proline-containing peptides have shown that the presence of multiple conformations in solution, such as cis/trans isomers, leads to the appearance of multiple sets of resonance signals. imrpress.comnih.gov The relative intensities of these signals can be used to determine the population of each conformer.

Single-crystal X-ray diffraction provides an atomic-resolution view of a molecule's conformation in the solid state. ucd.ie For a peptide like this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Studies on other Boc-protected dipeptides have revealed common structural motifs. For example, the crystal structure of Boc-L-Asn-L-Pro-OBzl showed an extended conformation with a trans Asn-Pro peptide bond. nih.gov Similarly, the structure of a Boc-protected dipeptide containing α-aminoisobutyric acid (Aib) showed a β-turn conformation. acs.org The crystal structure of this compound would reveal how the combination of DL-stereochemistry and the bulky protecting groups influences the packing in the crystal lattice and the intramolecular hydrogen bonding network. The conformation observed in the solid state represents a single, low-energy state and provides a valuable reference point for solution-state studies. nih.govpreprints.org

Table 1: Representative Crystallographic Data for Boc-Protected Dipeptides

Compound Crystal System Space Group Key Conformational Feature Reference
Boc-L-Asn-L-Pro-OBzl·CH₃OH Monoclinic P2₁ Extended conformation, trans peptide bond nih.gov
Boc-Aib-L-Mag-NHBzl Orthorhombic P2₁2₁2₁ Left-handed helical β-turn acs.org

This table is illustrative and based on data for similar compounds, as specific crystallographic data for this compound is not publicly available.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen bonding. researchgate.net

Amide Bands: The frequencies of the amide I (mainly C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands are particularly informative about the peptide backbone conformation. researchgate.netmit.edu For instance, the amide I band is a clear diagnostic for the secondary structure of the backbone. nih.gov The proline residue, being a tertiary amide, has a distinct amide I frequency compared to other amino acids. mit.edu

Proline-Specific Vibrations: Specific Raman signals can be used to distinguish between the cis and trans isomers of the X-Pro peptide bond. mdpi.com

Studies on proline-containing peptides have shown that the amide I IR spectra can indicate a mixed cis-trans conformation. nih.gov For this compound, vibrational spectroscopy could be used to study the strength of intramolecular hydrogen bonds, such as a potential γ-turn involving the Boc-histidine residue, and to monitor conformational changes in different solvent environments. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Influence of the DL-Stereochemistry on Conformational Dynamics

The inclusion of both D and L amino acids in a peptide chain significantly alters its conformational preferences compared to homochiral peptides. Peptides with alternating D and L residues often adopt unique turn and helical structures that are not accessible to their all-L or all-D counterparts.

Conformational studies on dipeptides with different stereochemical configurations (L-L, D-D, L-D, D-L) have shown that each combination has a distinct set of stable conformations. nih.gov For this compound, the four possible stereoisomers (L-His-L-Pro, D-His-D-Pro, L-His-D-Pro, D-His-L-Pro) would each have a unique conformational landscape. The DL- and LD-diastereomers, in particular, are expected to favor turn-like structures. The specific stereochemistry at each position will influence the relative orientation of the bulky side chains and protecting groups, leading to different steric constraints and intramolecular interactions. The chiral recognition of dipeptides has been shown to be dependent on the stereochemistry of the constituent amino acids. rsc.org

Role of the Proline Residue in Inducing Peptide Backbone Conformations (e.g., cis-trans isomerism)

The proline residue has a profound impact on peptide conformation due to its unique cyclic side chain, which is fused to the backbone nitrogen atom.

Restricted φ Angle: The pyrrolidine (B122466) ring restricts the backbone dihedral angle φ to a narrow range, typically around -60° to -75°. nih.gov

Cis-Trans Isomerism: Unlike other peptide bonds where the trans conformation (ω ≈ 180°) is overwhelmingly favored, the energy difference between the trans and cis (ω ≈ 0°) conformations of the X-Pro peptide bond is small. acs.orgethz.ch This allows for a significant population of the cis isomer in solution, with the equilibrium ratio depending on the preceding amino acid, the solvent, and other factors. acs.orgnih.gov The interconversion between the cis and trans isomers is a slow process on the NMR timescale, often leading to the observation of two distinct sets of signals for the residues adjacent to the proline. imrpress.comnih.gov

Turn Induction: Proline is frequently found in β-turns, which are compact structures that reverse the direction of the peptide chain. nih.gov The conformational rigidity of the proline ring helps to stabilize these turn structures.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-formyl-D-serine-D-alanine-NH2
Boc-L-Asn-L-Pro-OBzl
Boc-Aib-L-Mag-NHBzl

Impact of the Histidine Nπ-Tosyl Protection on Molecular Conformation

The introduction of a tosyl (p-toluenesulfonyl) group at the Nπ-position of the histidine imidazole (B134444) ring in the dipeptide this compound profoundly influences its molecular conformation. This protecting group is not merely a passive participant in peptide synthesis; its steric and electronic properties actively shape the three-dimensional structure of the molecule. ug.edu.plpeptide.com The tosyl group is primarily employed in Boc/Bn solid-phase peptide synthesis to prevent side reactions and, crucially, to minimize racemization of the histidine residue during coupling steps. ug.edu.plpeptide.com This protective function is a direct consequence of the group's impact on the local geometry and electronic environment of the imidazole ring.

The primary mechanism by which the Nπ-tosyl group minimizes racemization is through the reduction of the basicity of the Nτ-nitrogen by a strong inductive effect. ug.edu.pl The electron-withdrawing nature of the sulfonyl group decreases the electron density within the imidazole ring. This electronic modification, coupled with the significant steric hindrance provided by the bulky tosyl group, impedes the undesired abstraction of the Cα-proton, a key step in the racemization pathway. ug.edu.pl

From a conformational standpoint, the tosyl group imposes significant restrictions on the rotational freedom of the histidine side chain, primarily affecting the χ¹ (N-Cα-Cβ-Cγ) and χ² (Cα-Cβ-Cγ-Nδ1) torsional angles. The sheer size of the tosyl moiety sterically interacts with the peptide backbone and the adjacent proline ring, limiting the accessible conformational space of the histidine side chain. This constraint can lead to a more defined orientation of the imidazole ring relative to the rest of the peptide.

Table 1: Generalized Bond Lengths and Angles of the Tosyl-Protected Histidine Side Chain

Parameter Atom 1 Atom 2 Atom 3 Expected Value
Bond Length (Å) S O1 ~1.43
S O2 ~1.43
S ~1.68
S C (tolyl) ~1.77
Bond Angle (°) O1 S O2 ~119-120
O1 S ~105-107
S C (tolyl) ~103-105

| Torsional Angle (°) | Cα | Cβ | Cγ | Nδ1 (χ²) | Restricted |

Note: These values are generalized and may vary in the actual crystal structure of the specific compound.

The proline residue, with its cyclic structure, already imparts significant conformational rigidity to the peptide backbone, restricting the peptide backbone dihedral angle φ (phi). The combination of the rigid proline ring and the sterically demanding tosyl-protected histidine creates a dipeptide with a highly constrained conformation. The interaction between the tosyl group and the pyrrolidine ring of proline can favor specific rotamers, potentially leading to a more ordered structure in solution compared to an unprotected analogue.

Mechanistic Investigations of Molecular Interactions and Structure Activity Relationships of Boc Dl His 1 Tos Dl Pro Nh2

Theoretical Frameworks for Structure-Activity Relationship (SAR) Delineation in Modified Peptides

Qualitative and Quantitative SAR: Initial studies often involve qualitative SAR, where structural features are observed and correlated with activity. creative-peptides.com This is followed by Quantitative Structure-Activity Relationship (QSAR) analysis, which uses mathematical models to link chemical structure to biological activity. uestc.edu.cnrsc.orgacs.org QSAR models for peptides often use descriptors for the amino acids to predict activity. acs.orgmdpi.comnih.gov

The key structural motifs of Boc-DL-His(1-Tos)-DL-Pro-NH2 for an SAR study would include:

N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a bulky, hydrophobic protecting group. Its presence blocks the N-terminal amine, preventing degradation by aminopeptidases and potentially enhancing membrane permeability. tandfonline.comnih.gov Its size and hydrophobicity are key descriptors in any QSAR model.

DL-Histidine Stereochemistry: The use of a DL-racemic mixture of histidine means two diastereomers of the final compound exist. These would need to be separated or synthesized independently, as stereochemistry is critical for specific interactions within a chiral protein binding site. Each stereoisomer would likely exhibit different biological activities.

Tosyl (Tos) Modification: The attachment of a p-toluenesulfonyl (tosyl) group to the imidazole (B134444) ring of histidine dramatically alters its properties. It adds significant bulk and hydrophobicity while blocking the hydrogen-bonding capabilities of the ring nitrogen. This modification is critical for SAR, as seen in inhibitors like tosyl phenylalanyl chloromethyl ketone (TPCK), where the tosyl-amino acid moiety directs the inhibitor to the active site. brainly.combrainkart.com

DL-Proline Residue: Proline's unique cyclic structure severely restricts the peptide's conformational flexibility. researchgate.netmdpi.com This rigidity can be advantageous, locking the peptide into a bioactive conformation that fits precisely into an enzyme's active site. researchgate.net The use of DL-proline again introduces diastereomers that must be considered separately.

A hypothetical SAR analysis would involve synthesizing analogs of the parent compound, systematically altering each of these features, and measuring the corresponding change in biological activity (e.g., enzyme inhibition).

Table 1: Hypothetical SAR Analysis Framework for this compound

Structural FeatureModification for SAR StudyPredicted Impact on Activity/PropertyRationale
N-terminal Boc GroupReplace with other acyl groups (e.g., Acetyl, Z-group) or remove.Alters hydrophobicity, steric bulk, and metabolic stability.The size and nature of the N-terminal cap influence interactions with the enzyme's S-pockets and protect against degradation. tandfonline.com
His(1-Tos)Replace with unmodified His, Phe, or other aromatic amino acids. Remove tosyl group.Modulates hydrophobic and π-stacking interactions. Restores H-bonding potential.The tosyl group is a key recognition element. Its removal or replacement would significantly alter binding affinity and specificity. brainly.com
DL-ProUse pure L-Pro or D-Pro. Replace with Ala or other cyclic amino acids.Affects backbone conformation and orientation of side chains.The rigid pyrrolidine (B122466) ring of proline is crucial for pre-organizing the peptide into a bioactive conformation. researchgate.netmdpi.com
C-terminal AmideReplace with free carboxylic acid or various esters.Introduces a negative charge, potentially altering electrostatic interactions and reducing stability.Amidation removes the C-terminal charge, enhancing stability and often improving binding by eliminating unfavorable electrostatic repulsion. lifetein.comresearchgate.net

Computational Modeling of Potential Molecular Recognition Events

Computational techniques are invaluable for predicting and analyzing how a ligand like this compound might bind to a protein target. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For this dipeptide, docking simulations would be performed against a library of potential enzyme targets, such as serine proteases (e.g., thrombin, trypsin) or metalloproteases, which are common targets for peptide-based inhibitors.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the four potential diastereomers of this compound) and the target proteins.

Docking: Using software like AutoDock or FlexPepDock, the ligand is placed into the active site of the enzyme, and various conformations and orientations are sampled. mdpi.commdpi.com

Scoring: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. mdpi.com

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the dipeptide and amino acid residues in the enzyme's active site. dovepress.com

Table 2: Hypothetical Molecular Docking Results for Boc-L-His(1-Tos)-L-Pro-NH2 against Various Proteases

Target EnzymeEnzyme ClassPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
ThrombinSerine Protease-9.8Trp60D, Tyr60A (π-stacking with Tos-His); Gly216 (H-bond with Boc)
TrypsinSerine Protease-7.5His57, Ser195 (Hydrophobic contact); Gln192
Chymotrypsin (B1334515)Serine Protease-9.2Trp215, Phe41 (Hydrophobic pocket for Tos-His); Ser214
Cathepsin KCysteine Protease-8.4Trp189 (Interaction with Pro); His162 (Interaction with Tos)

While docking provides a static snapshot, molecular dynamics (MD) simulations study the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the thermodynamics of binding. nih.govacs.org Enhanced sampling methods like Gaussian accelerated MD (GaMD) can be used to observe binding and unbinding events and calculate thermodynamic properties. aip.orgresearchgate.net

MD simulations starting from a docked pose can:

Assess Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the complex can be confirmed. A stable RMSD indicates that the ligand remains securely in the binding pocket. mdpi.com

Refine Binding Pose: MD allows for flexibility of both the ligand and the protein, often leading to a more accurate representation of the binding pose than rigid docking. nih.gov

Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. acs.orgacs.org

Table 3: Hypothetical Parameters and Results from a Molecular Dynamics Simulation

ParameterValue / Description
SystemBoc-L-His(1-Tos)-L-Pro-NH2 docked in Thrombin active site
Force FieldAMBER ff19SB
Water ModelOPC
Simulation Time500 ns
Average Ligand RMSD1.5 Å (indicating stable binding)
Calculated Binding Free Energy (ΔG_bind)-45.5 kcal/mol

Ligand-Protein Docking Simulations

Enzymatic Interactions and Substrate Specificity Studies

Given its structure, this compound is likely designed as an enzyme inhibitor, not a substrate. Several features contribute to this hypothesis:

The N-terminal Boc group and C-terminal amide modification protect the peptide from cleavage by exopeptidases. tandfonline.comlifetein.com

The bulky tosyl group on the histidine side chain may prevent the proper positioning required for catalysis.

Peptides containing modifications like these, particularly at the N-terminus, often act as competitive inhibitors by occupying the active site without being cleaved. tandfonline.comacs.org

To confirm this, the compound would be tested in enzymatic assays against a panel of proteases. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. dovepress.com

Table 4: Hypothetical Enzyme Inhibition Data

EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Thrombin0.50.21Competitive
Chymotrypsin1.20.55Competitive
Cathepsin K5.82.3Competitive
Trypsin> 100N/ANo significant inhibition

The specific amino acids are crucial for the molecule's interaction with an enzyme's active site.

Histidine: The imidazole ring of histidine is versatile. In its unmodified state, it can act as both a hydrogen bond donor and acceptor and is frequently found in catalytic triads. brainkart.comquizlet.com However, the large, aromatic tosyl group blocks these functions. Instead, the His(1-Tos) residue would likely engage in:

Hydrophobic Interactions: The tosyl group's phenyl and methyl components can fit into hydrophobic pockets (like the S1 pocket of many serine proteases).

π-π Stacking: The aromatic nature of the tosyl group can lead to favorable stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the active site. brainly.comacs.org

Proline: The rigid pyrrolidine ring of proline forces the peptide backbone into a specific conformation. researchgate.netmdpi.com This pre-organization reduces the entropic penalty of binding and can orient the crucial His(1-Tos) side chain perfectly for insertion into a binding pocket. nih.gov The ring itself can make van der Waals contacts with hydrophobic regions of the active site, such as an S2 pocket. quizlet.compnas.org

The combination of a recognition element (His(1-Tos)) and a conformation-directing element (Pro) is a common strategy in the design of potent and selective peptide-based inhibitors.

Influence of the Tosyl Group on Enzyme Recognition and Catalysis

The introduction of a p-toluenesulfonyl (tosyl) group onto the N-1 (π) position of the histidine imidazole ring in the dipeptide amide this compound profoundly alters its physicochemical properties, thereby exerting significant influence on its potential interactions with enzyme active sites. The tosyl moiety is a large, sterically demanding group with a distinct hydrophobic character, which also acts as a strong electron-withdrawing group. These features fundamentally modify the nature of the histidine side chain, impacting both molecular recognition and catalytic involvement.

In enzyme recognition, the bulky tosyl group can play a crucial role in binding affinity and specificity by occupying hydrophobic pockets within an enzyme's active site. In many proteases, the substrate-binding site is composed of a series of subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). The tosyl group attached to the P1 histidine residue could potentially form favorable van der Waals and hydrophobic interactions within a spacious S1 subsite. This is analogous to the mechanism of well-known inhibitors like N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), where the tosyl group contributes to the specific binding to the S1 pocket of chymotrypsin and trypsin, respectively. quizlet.comacs.org The presence of this group can, therefore, be a determining factor for the peptide's orientation and binding affinity.

From a catalytic standpoint, the tosylation of the imidazole nitrogen has a dramatic effect. The histidine residue is central to the catalytic mechanism of many enzymes, most notably in the Ser-His-Asp catalytic triad (B1167595) of serine proteases. nih.gov In this triad, the imidazole ring functions as a general base, accepting a proton from the serine hydroxyl to activate it as a nucleophile. nih.gov By chemically modifying the N-1 position, the tosyl group completely obstructs this proton-shuttling capability. The nitrogen atom is no longer available to participate in hydrogen bonding or act as a proton acceptor/donor, effectively nullifying its potential role in catalysis. tandfonline.com Consequently, if this compound were to bind to a serine or cysteine protease, the tosylated histidine could not fulfill its canonical catalytic function. This modification could transform the peptide from a potential substrate into a pure inhibitor, as it can bind to the active site but cannot be processed through the normal catalytic cycle. Studies on the chemical modification of histidine residues have consistently shown that such alterations at the imidazole ring lead to enzyme inactivation, underscoring the critical nature of an unmodified histidine for catalysis. tandfonline.com

Development of Structure-Activity Models for Modified Dipeptides

The development of structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models is a cornerstone of medicinal chemistry, enabling the systematic optimization of lead compounds into potent and selective drugs. For modified dipeptides like this compound, these models provide a framework for understanding how specific structural features contribute to biological activity, typically enzyme inhibition.

A systematic SAR study on analogues of this compound would involve the synthesis and biological evaluation of a library of related compounds where each component of the molecule is varied. The goal is to identify which modifications enhance or diminish activity. Key positions for modification would include:

The P1 Side Chain: The tosyl group could be replaced with other sulfonyl derivatives (e.g., mesyl, benzenesulfonyl) or other bulky aromatic groups to probe the electronic and steric requirements of the enzyme's S1 pocket.

The P2 Residue: The proline ring could be altered in size (e.g., azetidine-2-carboxylic acid) or substituted to explore the conformational constraints favored by the S2 pocket. rsc.org

The N-Terminus: The tert-butyloxycarbonyl (Boc) group could be substituted with other protecting groups (e.g., benzyloxycarbonyl (Z), acetyl) to assess the influence of the N-terminal cap on binding.

The C-Terminus: The primary amide could be modified to secondary or tertiary amides or replaced with other functional groups to evaluate the importance of hydrogen bonding interactions at the S1' subsite.

The results of such a study can be tabulated to visualize the relationship between structure and inhibitory potency (e.g., IC50 or Ki values).

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Analogues of a Modified Dipeptide Inhibitor This table presents hypothetical data for illustrative purposes.

Compound ID N-Terminal Group P1 Residue P2 Residue C-Terminal Group Inhibitory Potency (Ki, nM)
1 Boc His(1-Tos) Pro -NH2 150
2 Boc His(1-Mesyl) Pro -NH2 350
3 Boc His Pro -NH2 >10,000
4 Boc His(1-Tos) Azetidine -NH2 220
5 Acetyl His(1-Tos) Pro -NH2 180
6 Boc His(1-Tos) Pro -NH-CH3 500

Building on SAR data, QSAR models can be developed to create a mathematical correlation between the chemical structures of the dipeptide analogues and their biological activity. nih.gov This involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

  • Steric descriptors: Molecular volume, surface area, specific van der Waals parameters (e.g., Taft steric parameters).
  • Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies, Hammett constants for substituents on the tosyl ring.
  • Hydrophobic descriptors: LogP (partition coefficient), hydrophobic substituent constants (π).
  • Topological descriptors: Connectivity indices that describe molecular shape and branching.
  • Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate an equation that predicts the inhibitory activity (e.g., pIC50, which is -log(IC50)). tandfonline.com A robust QSAR model not only has good statistical quality (e.g., high correlation coefficient, r²) but also strong predictive power, which is assessed using external test sets of compounds not used in model generation. researchgate.net Such models are invaluable for rationally designing novel, more potent dipeptide inhibitors and for prioritizing which compounds to synthesize, thereby accelerating the drug discovery process. biospec.netacs.org

    Advanced Derivatization and Chemical Biology Applications of Boc Dl His 1 Tos Dl Pro Nh2

    Strategic Chemical Modifications and Analog Design

    The design and synthesis of analogs based on the Boc-DL-His(1-Tos)-DL-Pro-NH2 scaffold are driven by the need to explore structure-activity relationships and to develop molecules with tailored properties.

    The tert-Butyloxycarbonyl (Boc) group at the N-terminus can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary amine of the histidine residue. This free amine serves as a key site for further chemical modifications.

    Peptide Chain Elongation: The most common modification is the elongation of the peptide chain through standard solid-phase or solution-phase peptide synthesis protocols. The newly deprotected amine can be coupled with additional amino acids to create longer, more complex peptide sequences.

    Functionalization: The N-terminal amine can be acylated with a variety of functional groups to introduce specific properties. For instance, the attachment of fatty acids can enhance lipophilicity, while the introduction of fluorophores like fluorescein (B123965) or rhodamine can be used to create fluorescent probes for imaging studies. Biotinylation of the N-terminus is another common strategy to enable affinity-based purification or detection using streptavidin.

    The tosyl (Tos) group protecting the imidazole (B134444) ring of the histidine residue is stable to the acidic conditions used to remove the Boc group. However, it can be selectively removed under specific conditions, allowing for targeted modification of the histidine side chain.

    Deprotection Methods: The tosyl group can be cleaved using strong reducing agents like sodium in liquid ammonia (B1221849) or through catalytic transfer hydrogenation. The choice of method depends on the compatibility with other functional groups present in the molecule.

    Imidazole Derivatization: Once deprotected, the imidazole nitrogen can be alkylated, acylated, or used in other coupling reactions. These modifications can modulate the pKa of the imidazole ring, influence metal chelation properties, or introduce labels for biological studies.

    The proline ring in the dipeptide offers another site for chemical modification, although it is generally more challenging than N-terminal or side-chain modifications.

    Hydroxylation: Introduction of a hydroxyl group at the 4-position of the proline ring can be achieved synthetically to create hydroxyproline (B1673980) analogs. This modification can significantly impact the conformational properties of the peptide.

    Fluorination: The incorporation of fluorine atoms onto the proline ring can enhance metabolic stability and alter the electronic properties of the molecule.

    While the C-terminus of this compound is an amide, which is generally less reactive than a carboxylic acid, it can still be a site for chemical modification, often through more complex synthetic routes.

    Amide Reduction: The primary amide can be reduced to a primary amine, which can then be further functionalized.

    Hofmann Rearrangement: Under specific conditions, the C-terminal amide can undergo a Hofmann rearrangement to yield a terminal amine with one less carbon, providing another avenue for conjugation.

    Modifications of the Proline Ring System

    Utilization as a Synthetic Synthon for Complex Peptide Constructs

    A synthon is a structural unit within a molecule that is formed or assembled by a known synthetic procedure. This compound is a valuable dipeptidyl synthon for the construction of larger, more complex peptide architectures. Its pre-formed dipeptide structure simplifies the total synthesis of target molecules by reducing the number of individual coupling steps required. The orthogonally protected functional groups allow for a stepwise and controlled assembly of the final peptide product.

    Conceptual Design of Probes and Chemical Tools for Biological Research

    The strategic derivatization of this compound is fundamental to the design of sophisticated chemical probes and tools for investigating biological systems.

    Fluorescent Probes: By attaching a fluorophore to the N-terminus or the histidine side chain, researchers can create probes to visualize the localization and dynamics of target biomolecules within cells.

    Affinity Probes: Biotinylated derivatives of the dipeptide can be used for affinity chromatography to isolate and identify binding partners from complex biological mixtures.

    Photoaffinity Labels: Incorporation of a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, allows for the creation of photoaffinity labels. Upon photoactivation, these probes can covalently crosslink to their binding targets, enabling the identification of specific protein interactions.

    Below is a table summarizing potential modifications and their applications:

    Modification Site Modification Type Reagents/Conditions Resulting Functionality Application
    N-Terminus (His)DeprotectionTrifluoroacetic Acid (TFA)Free AminePeptide Elongation, Functionalization
    N-Terminus (His)AcylationActivated Carboxylic AcidsAmide Bond FormationIntroduction of Lipids, Fluorophores
    N-Terminus (His)BiotinylationNHS-BiotinBiotin TagAffinity Purification, Detection
    Histidine ImidazoleDeprotectionSodium in Liquid AmmoniaFree ImidazoleDerivatization, Metal Chelation
    Histidine ImidazoleAlkylationAlkyl HalidesN-Alkylated ImidazoleModulation of pKa, Labeling
    Proline RingHydroxylationSynthetic IncorporationHydroxyprolineConformational Control
    C-Terminus (Pro-NH2)ReductionStrong Reducing AgentsPrimary AmineFurther Conjugation

    Q & A

    Basic Research Questions

    Q. What are the critical steps in synthesizing Boc-DL-His(1-Tos)-DL-Pro-NH2, and how can its purity be validated experimentally?

    • Methodological Answer : Synthesis typically involves sequential protection of histidine (Tosylation at the 1-position) and proline (Boc protection), followed by coupling and deprotection. Key analytical methods include:

    • HPLC (reverse-phase C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold).
    • NMR (¹H, ¹³C) to confirm structural integrity, focusing on Boc (δ ~1.4 ppm) and Tosyl (δ ~7.8 ppm) proton signals .
    • Mass Spectrometry (ESI or MALDI-TOF) to verify molecular weight (±1 Da tolerance).

    Q. How do the Tosyl and Boc protecting groups influence the compound’s solubility and stability in aqueous buffers?

    • Methodological Answer :

    • Solubility : The Tosyl group increases hydrophobicity, requiring DMSO or DMF for initial dissolution. Boc groups may reduce aqueous solubility but enhance stability during coupling reactions.
    • Stability Testing : Perform pH-dependent stability assays (e.g., 24-hour incubation in PBS at pH 7.4 vs. 5.0) with HPLC monitoring for degradation peaks. Adjust buffer composition (e.g., add 10% glycerol) to minimize aggregation .

    Advanced Research Questions

    Q. What strategies optimize enantiomeric purity in this compound synthesis, given its DL-configuration?

    • Methodological Answer :

    • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.
    • Kinetic Resolution : Employ enzymes like lipases or proteases to selectively deprotect one enantiomer during synthesis.
    • Crystallization Control : Monitor solvent polarity (e.g., ethyl acetate/hexane ratios) to favor crystallization of the desired enantiomer. Document %ee via polarimetry or chiral HPLC .

    Q. How can computational modeling predict the compound’s interaction with protease targets, and what limitations arise from force field approximations?

    • Methodological Answer :

    • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proline-specific proteases (e.g., prolyl oligopeptidase). Focus on hydrogen bonding between the Tosyl group and catalytic serine residues.
    • Limitations : Force fields (e.g., AMBER) may poorly model torsional flexibility of the DL-histidine sidechain. Validate with MD simulations (>100 ns) to assess conformational stability .

    Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across enzymatic assays?

    • Methodological Answer :

    • Assay Standardization : Control variables like substrate concentration (e.g., fixed at Km), temperature (25°C vs. 37°C), and buffer ionic strength.
    • Data Normalization : Compare inhibition curves using a shared reference inhibitor (e.g., Z-Pro-Prolinal) to calibrate inter-lab variability.
    • Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to account for assay heterogeneity in literature data .

    Experimental Design & Data Analysis

    Q. What in vitro assays are most effective for evaluating protease inhibition, and how can false positives be mitigated?

    • Methodological Answer :

    • Fluorogenic Assays : Use substrates like Z-Gly-Pro-AMC, monitoring fluorescence (λₑₓ 380 nm, λₑₘ 460 nm) with/without 10 µM compound.
    • Counter-Screening : Test against non-target proteases (e.g., trypsin) to exclude non-specific binding.
    • Data Validation : Include a negative control (e.g., DMSO-only) and calculate Z’ factors (>0.5) to confirm assay robustness .

    Q. How should researchers design stability studies for this compound under physiological conditions?

    • Methodological Answer :

    • Accelerated Degradation : Incubate at 37°C in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24–72 hours.
    • Analytical Workflow : Use LC-MS/MS to identify degradation products (e.g., de-Tosylated or oxidized species).
    • Kinetic Modeling : Apply first-order decay models to estimate half-life and Arrhenius parameters for shelf-life prediction .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.